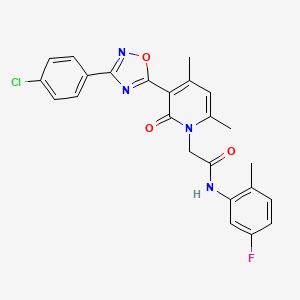

![molecular formula C14H8ClF3N2O2S B2650999 1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2061249-01-0](/img/structure/B2650999.png)

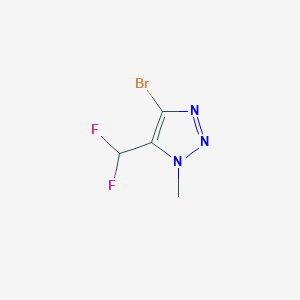

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a trifluoromethyl group (-CF3), which is often used in pharmaceutical and materials chemistry .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A study by Padwa, Sheehan, and Straub (1999) introduced a method for synthesizing highly substituted 2(1H)-pyridones using 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, showcasing the compound's role in generating complex molecular structures with potential biological activities Padwa, Sheehan, & Straub, 1999.

Novel Compound Classes

Gao and Lam (2008) documented the synthesis of new compound classes, triazolo[4,5-b]pyridin-5-ones, and pyrrolo[3,4-b]pyridin-2-ones, from 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives, highlighting the versatility of the core structure in creating diverse chemical entities Gao & Lam, 2008.

Glycosyl Triflate Formation

Crich and Smith (2001) demonstrated the efficacy of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in converting thioglycosides to glycosyl triflates, a crucial step in glycosidic linkage formation. This research underscores the compound's utility in carbohydrate chemistry Crich & Smith, 2001.

Carbonic Anhydrase Inhibitors

A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance. This highlights the potential of derivatives of the compound in developing new therapeutic agents Balandis et al., 2020.

Conductive Properties of Polymers

The synthesis of star-shaped pyrrole-fused tetrathiafulvalene oligomers by Takase et al. (2011) and their examination for redox, self-assembling, and conductive properties demonstrate the compound's relevance in materials science, particularly in the development of conductive polymers Takase et al., 2011.

Anticancer and Antimalarial Activities

Taslimi et al. (2020) explored 1-arylsuphonylpyrazole derivatives for their anticancer effects, offering insights into the compound's applicability in medicinal chemistry to develop novel anticancer agents Taslimi et al., 2020. Similarly, Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives with activity against Plasmodium falciparum, indicating the potential in antimalarial drug development Silva et al., 2016.

Safety and Hazards

properties

IUPAC Name |

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2S/c15-12-8-20(23(21,22)10-4-2-1-3-5-10)13-11(12)6-9(7-19-13)14(16,17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINOJFYFHGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)

![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)